5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Description
5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (CAS 1211592-82-3) is a spirocyclic compound featuring a fused indene-pyrrolidine scaffold with a methoxy substituent at the 5-position of the indene ring. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol . The spiro architecture confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
6-methoxyspiro[1,2-dihydroindene-3,2'-pyrrolidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-11-3-4-12-10(9-11)5-7-13(12)6-2-8-14-13/h3-4,9,14H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXUWECXOLMPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCCN3)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677564 | |
| Record name | 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-82-3 | |
| Record name | 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Methoxy-2,3-dihydrospiro[indene-1,2’-pyrrolidine] typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
Scientific Research Applications
5-Methoxy-2,3-dihydrospiro[indene-1,2’-pyrrolidine] has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dihydrospiro[indene-1,2’-pyrrolidine] involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
- CAS : 1211594-23-8
- Molecular Formula : C₁₂H₁₄FN
- Molecular Weight : 191.25 g/mol
- Key Differences: Replacing the methoxy group with fluorine reduces molecular weight and alters electronic properties. Fluorine’s electronegativity increases metabolic stability but may reduce lipophilicity compared to methoxy. Storage: Requires storage at 2–8°C under inert atmosphere, indicating higher sensitivity to degradation than the methoxy analog .
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
- CAS : 956141-90-5
- Molecular Formula: C₁₂H₁₀ClNO₂
- Molecular Weight : 235.67 g/mol
- Key Differences :
- Chlorine substitution and the addition of dione (ketone) groups increase polarity and hydrogen-bonding capacity, likely reducing CNS penetration.
- The dione moiety enables participation in covalent interactions, making it suitable for enzyme inhibition studies.
6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Heterocyclic Ring Variants
(S)-5-Bromo-2,3-dihydrospiro[indene-1,2'-morpholine]
- CAS: Not explicitly listed
- Molecular Formula: C₁₂H₁₄BrNO
- Key Differences: Replacement of pyrrolidine with morpholine introduces an oxygen atom, enhancing solubility and hydrogen-bonding capacity .
5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
Substituent Effects on Physicochemical Properties
Biological Activity
5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is characterized by a unique spirocyclic structure that combines an indene moiety with a pyrrolidine ring. This configuration may influence its biological interactions and therapeutic effects. The molecular formula is CHNO, with a molecular weight of approximately 203.285 g/mol.
The biological activity of 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is primarily attributed to its interaction with various biological macromolecules. The compound has been studied for its potential to modulate enzyme activities and receptor signaling pathways, which can lead to various therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle and could be targeted for cancer therapy .
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to metabolic processes .
Biological Activities
Numerous studies have investigated the biological activities associated with 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine], highlighting its potential in various therapeutic applications.
Anticancer Activity
Research has indicated that compounds similar to 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] exhibit promising anticancer properties. For instance:
- In vitro Studies : Some derivatives have shown significant cytotoxicity against cancer cell lines such as T-47D and MDA-MB-231 with IC values in the low micromolar range .
- Mechanistic Insights : Studies suggest that these compounds induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. Preliminary results indicate:
- Broad-Spectrum Activity : Certain derivatives displayed effective inhibition against a range of bacterial strains.
Research Findings and Case Studies
A summary of notable studies on 5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
